
Benfotiamin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benfotiamine is a lab-made version of vitamin B1, also called thiamine . It is studied for its potential benefits in conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence . It is a dietary supplement that is converted in the body to thiamine (vitamin B1), which helps your body turn nutrients into energy and is essential for brain function . It is considered to be highly bioavailable, meaning it reaches the bloodstream quickly and produces high levels of thiamine in the body .
Synthesis Analysis
Benfotiamine is a synthetic S-acyl thiamine derivative . It is suggested that benfotiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases. It then enters the bloodstream as S-benzoylthiamine that is converted to thiamine in erythrocytes and in the liver .
Molecular Structure Analysis
The molecular formula of Benfotiamine is C19H23N4O6PS . Its average mass is 466.448 Da and its monoisotopic mass is 466.107605 Da .
Chemical Reactions Analysis
Benfotiamine is absorbed much better than water-soluble thiamine salts . Maximum plasma levels of thiamine are about 5-fold higher after benfotiamine intake and the bioavailability is about 3.6 times as high as that of thiamine hydrochloride .
Physical And Chemical Properties Analysis
Benfotiamine has a molecular weight of 466.45 . It is a solid substance and its solubility in DMSO is ≥ 50 mg/mL (ultrasonic) .
Wissenschaftliche Forschungsanwendungen
Neuroprotektion
Benfotiamin wurde ausgiebig auf seine neuroprotektiven Wirkungen untersucht . Es hat sich gezeigt, dass es positive Wirkungen in Nagermodellen der Neurodegeneration und in klinischen Studien am Menschen hat . Es wird vermutet, dass diese Wirkungen durch einen Mechanismus vermittelt werden, der unabhängig von der Coenzymfunktion von Thiamindiphosphat (ThDP), einem Derivat von Thiamin, ist .
Antioxidative Eigenschaften
Benfotiamin zeigt antioxidative Eigenschaften . Es hilft bei der Reduzierung von oxidativem Stress, einem Schlüsselfaktor bei der Entstehung vieler neurodegenerativer Erkrankungen .
Entzündungshemmende Eigenschaften
Benfotiamin hat entzündungshemmende Eigenschaften . Dies macht es zu einem potenziellen therapeutischen Mittel für Erkrankungen, bei denen Entzündungen eine wichtige Rolle spielen .
Behandlung der Alzheimer-Krankheit
Benfotiamin hat vielversprechende Ergebnisse in der Behandlung der Alzheimer-Krankheit (AD) gezeigt . Eine Studie ergab, dass die Behandlung mit Benfotiamin über ein Jahr ermutigende Ergebnisse für Patienten mit leichter kognitiver Beeinträchtigung und leichter AD erbrachte .
Metabolomik- und Lipidomikforschung
Benfotiamin wird in der Metabolomik- und Lipidomikforschung verwendet
Wirkmechanismus
Target of Action
Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .
Mode of Action
Benfotiamine-d5 facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .
Biochemical Pathways
Benfotiamine-d5 affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .
Pharmacokinetics
Benfotiamine-d5 is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .
Result of Action
The administration of benfotiamine-d5 leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .
Action Environment
The action of benfotiamine-d5 is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.
Biochemische Analyse
Biochemical Properties
Benfotiamine-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .
Cellular Effects
Benfotiamine-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benfotiamine-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benfotiamine-d5 change over time. It has been observed that Benfotiamine-d5 has a high stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benfotiamine-d5 vary with different dosages in animal models. It has been shown to protect against dopamine neuron damage in a Parkinson’s disease mouse model .
Metabolic Pathways
Benfotiamine-d5 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benfotiamine-d5 is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Benfotiamine-d5 and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Benfotiamine-d5 involves the substitution of five deuterium atoms in the Benfotiamine molecule with stable isotopes of hydrogen (D). This can be achieved through a multistep synthesis process.", "Starting Materials": [ "Thiamine", "Benzene", "Deuterium oxide", "Phosphorus oxychloride", "Methanol", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Step 1: Thiamine is reacted with benzene and phosphorus oxychloride to form S-benzylthiamine.", "Step 2: S-benzylthiamine is then reacted with methanol and sodium borohydride to form Benfotiamine.", "Step 3: Benfotiamine is then reacted with deuterium oxide and deuterium gas in the presence of a catalyst to substitute five hydrogen atoms with deuterium atoms, forming Benfotiamine-d5." ] } | |
CAS-Nummer |
1331669-97-6 |
Molekularformel |
C19H23N4O6PS |
Molekulargewicht |
471.479 |
IUPAC-Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Synonyme |
(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester; Benzoylthiamine-d5 Monophosphate; Berdi-d5; Betivina-d5; Bietamine-d5; Biotamin-d5; Milgamma-d5; Nitanevril-d5; S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



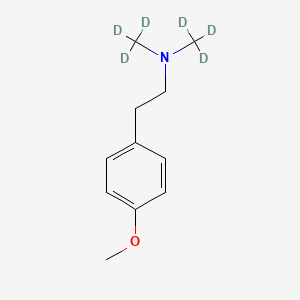
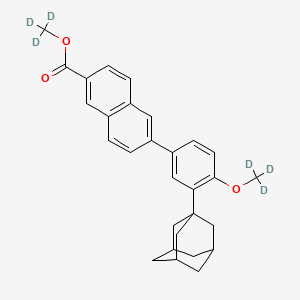



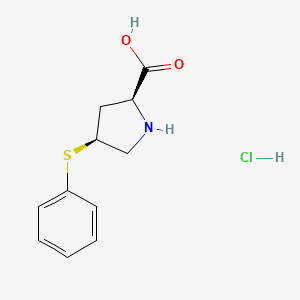
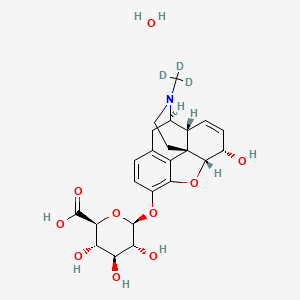
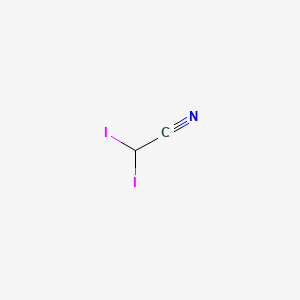
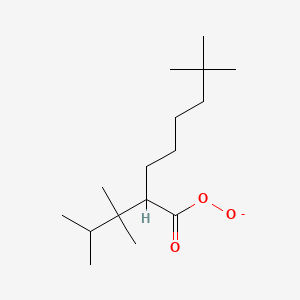
![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)